2-(2-Chloro-benzoimidazol-1-yl)-ethanol

Description

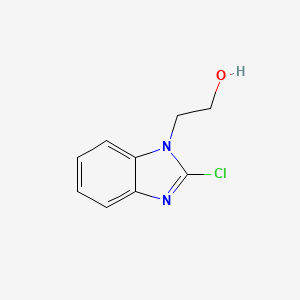

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorobenzimidazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c10-9-11-7-3-1-2-4-8(7)12(9)5-6-13/h1-4,13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXRGDWCSOGFTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360205 | |

| Record name | 2-(2-Chloro-benzoimidazol-1-yl)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40019-65-6 | |

| Record name | 2-(2-Chloro-benzoimidazol-1-yl)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol

Abstract

This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway for the preparation of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol, a key intermediate in the development of various pharmacologically active molecules. The synthesis is presented as a two-stage process, commencing with the formation of the 2-chlorobenzimidazole core, followed by its N-alkylation to introduce the 2-hydroxyethyl moiety. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering not only detailed experimental protocols but also insights into the underlying chemical principles, potential challenges, and characterization of the target compound.

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities. The targeted introduction of various substituents onto the benzimidazole ring system allows for the fine-tuning of their pharmacological profiles. This compound serves as a valuable building block, with the reactive chloro-substituent at the 2-position providing a handle for further chemical modifications, and the hydroxyethyl group at the N-1 position influencing solubility and potential metabolic pathways. This guide delineates a scientifically sound and reproducible methodology for the synthesis of this important intermediate.

Overall Synthetic Strategy

The synthesis of this compound is most efficiently achieved through a two-part strategy. The initial phase focuses on the construction of the 2-chlorobenzimidazole precursor. Subsequently, an N-alkylation reaction is employed to introduce the 2-hydroxyethyl side chain.

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 2-(2-Chloro-benzoimidazol-1-yl)-ethanol. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document serves as a detailed reference for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predicted data herein is generated using established computational methods and interpreted based on extensive literature precedents for analogous benzimidazole derivatives.

Molecular Structure and Significance

This compound belongs to the benzimidazole class of heterocyclic compounds, which are core structures in numerous pharmaceuticals due to their diverse biological activities. The presence of a chlorine atom at the 2-position and a hydroxyethyl group at the N1-position introduces specific functionalities that can influence the molecule's reactivity, polarity, and potential for intermolecular interactions, making its unambiguous characterization essential for research and development.

Synthesis of this compound

A representative synthesis for N-alkylated 2-chlorobenzimidazoles involves the N-alkylation of the parent 2-chlorobenzimidazole. The following protocol is a plausible method for the synthesis of the title compound.

Experimental Protocol: N-Alkylation of 2-Chlorobenzimidazole

-

Reaction Setup: To a solution of 2-chlorobenzimidazole (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Addition of Alkylating Agent: To the stirred suspension, add 2-bromoethanol (1.2 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Caption: Synthetic workflow for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-4/H-7 | 7.6 - 7.8 | m | 2H | Aromatic |

| H-5/H-6 | 7.2 - 7.4 | m | 2H | Aromatic |

| -CH₂-N | ~4.5 | t | 2H | Methylene adjacent to N |

| -CH₂-O | ~4.0 | t | 2H | Methylene adjacent to O |

| -OH | Variable | br s | 1H | Hydroxyl |

Interpretation of the Predicted ¹H NMR Spectrum

-

Aromatic Protons (7.2 - 7.8 ppm): The four protons on the benzene ring of the benzimidazole core are expected to appear in the downfield region. Due to the unsymmetrical substitution at the N1-position, all four aromatic protons are chemically non-equivalent and will likely appear as a complex multiplet.

-

N-Methylene Protons (~4.5 ppm): The two protons of the methylene group directly attached to the nitrogen atom of the benzimidazole ring are deshielded and are expected to resonate as a triplet due to coupling with the adjacent methylene group.

-

O-Methylene Protons (~4.0 ppm): The two protons of the methylene group attached to the hydroxyl group will also appear as a triplet, coupled to the N-methylene protons.

-

Hydroxyl Proton (Variable): The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature. It typically appears as a broad singlet.

Standard Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: The spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters: A standard single-pulse experiment is used with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is generally adequate.

-

Data Processing: The acquired free induction decay (FID) is processed by Fourier transformation, followed by phasing and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the number of non-equivalent carbon atoms and their chemical environments within a molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~145 |

| C3a | ~142 |

| C7a | ~135 |

| C4/C7 | ~123 |

| C5/C6 | ~122 |

| -CH₂-N | ~48 |

| -CH₂-O | ~60 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Benzimidazole Ring Carbons (110-145 ppm): The carbon atoms of the benzimidazole ring resonate in the aromatic region. The C2 carbon, being directly attached to a chlorine atom and two nitrogen atoms, is expected to be the most deshielded. The bridgehead carbons (C3a and C7a) will also appear downfield.

-

N-Methylene Carbon (~48 ppm): The carbon of the methylene group attached to the nitrogen atom is expected to appear in the aliphatic region.

-

O-Methylene Carbon (~60 ppm): The carbon of the methylene group attached to the oxygen atom will be further downfield compared to the N-methylene carbon due to the higher electronegativity of oxygen.

Standard Experimental Protocol for ¹³C NMR

-

Sample Preparation: A higher concentration of the sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Acquisition Parameters: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the accurate integration of quaternary carbons.

-

Data Processing: Similar to ¹H NMR, the data is processed by Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific molecular vibrations.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| ~1620 | Medium | C=N stretch (imidazole ring) |

| 1600-1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~1270 | Medium | C-N stretch |

| ~1050 | Strong | C-O stretch (alcohol) |

| ~750 | Strong | C-Cl stretch |

Interpretation of the Predicted IR Spectrum

-

O-H Stretch (3400-3200 cm⁻¹): A broad absorption band in this region is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretches (3100-2850 cm⁻¹): Absorptions for aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethanol side chain will appear just below 3000 cm⁻¹.

-

C=N and C=C Stretches (1620-1450 cm⁻¹): These absorptions are characteristic of the benzimidazole ring system.

-

C-O and C-Cl Stretches (1050 cm⁻¹ and 750 cm⁻¹): A strong band for the C-O stretch of the primary alcohol and a band for the C-Cl stretch are expected in the fingerprint region.

Routine IR Spectroscopy Method

-

Sample Preparation: For a solid sample, a small amount is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) is a common technique.

Predicted Mass Spectrum Data

| m/z | Relative Intensity | Assignment |

| 196/198 | High | [M]⁺˙ (Molecular ion peak with isotopic pattern for Cl) |

| 165/167 | Medium | [M - CH₂OH]⁺ |

| 152/154 | High | [M - C₂H₄O]⁺˙ |

| 117 | Medium | [Benzimidazole]⁺ |

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion Peak ([M]⁺˙ at m/z 196/198): The molecular ion peak is expected to be observed with a characteristic isotopic pattern (approximately 3:1 ratio) due to the presence of the chlorine-35 and chlorine-37 isotopes.

-

Fragmentation Pattern: Key fragmentation pathways are likely to involve the loss of the ethanol side chain.

-

Loss of the hydroxymethyl radical (-CH₂OH): This would result in a fragment ion at m/z 165/167.

-

Loss of ethylene oxide (C₂H₄O): Cleavage of the N-C bond of the side chain could lead to a fragment at m/z 152/154, corresponding to the 2-chlorobenzimidazole radical cation.

-

Formation of the benzimidazole cation: Further fragmentation could lead to the loss of the chlorine atom, resulting in the benzimidazole cation at m/z 117.

-

Caption: Predicted mass spectrometry fragmentation pathway.

Standard Electron Ionization Mass Spectrometry Protocol

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Conclusion

The predicted spectroscopic data and interpretive guidance provided in this technical guide offer a robust framework for the characterization of this compound. Researchers and scientists can utilize this information to confirm the identity and purity of synthesized material, and as a basis for further structural and functional studies in the context of drug discovery and materials science.

An In-depth Technical Guide to In Vitro Stability Assays for 2-(2-Chloro-benzoimidazol-1-yl)-ethanol

Introduction: The Critical Role of In Vitro Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, early assessment of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount.[1] Among these, metabolic stability is a critical parameter that dictates the compound's potential for success.[2][3] A compound that is too rapidly metabolized will likely suffer from a short in vivo half-life, leading to insufficient therapeutic exposure. Conversely, a compound that is too stable may accumulate in the body, potentially causing toxicity.[3] Therefore, understanding the metabolic fate of an NCE is a cornerstone of modern drug discovery.[4]

This guide provides a comprehensive overview of the core in vitro stability assays essential for characterizing a novel compound, using "2-(2-Chloro-benzoimidazol-1-yl)-ethanol" as a case study. While specific data for this exact molecule is not publicly available, this guide will leverage established principles and protocols for benzimidazole-based compounds to provide a robust framework for its evaluation. The benzimidazole scaffold is a common motif in medicinal chemistry, and understanding its metabolic liabilities is crucial for designing more durable drug candidates.[5][6]

The primary objectives of these assays are to determine the intrinsic clearance (CLint) of the compound, which is a measure of the metabolic capacity of the liver, and to identify the key enzymes and pathways responsible for its metabolism.[7] This information is invaluable for several reasons: it allows for the early ranking and prioritization of compounds, guides medicinal chemistry efforts to improve metabolic stability, and provides a basis for predicting in vivo pharmacokinetic parameters.[2]

This guide will detail the theoretical underpinnings and practical execution of three fundamental in vitro stability assays:

-

Microsomal Stability Assay: To assess Phase I metabolic susceptibility.

-

Hepatocyte Stability Assay: To evaluate both Phase I and Phase II metabolism in a more physiologically relevant system.

-

Plasma Stability Assay: To determine the compound's stability in systemic circulation.

For each assay, we will delve into the causality behind experimental choices, provide self-validating protocols, and present data in a clear, actionable format.

PART 1: Microsomal Stability Assay: A First Look at Phase I Metabolism

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzymes, located in the endoplasmic reticulum of hepatocytes, are the major players in the Phase I metabolism of most drugs.[8] The microsomal stability assay utilizes a subcellular fraction of the liver, known as microsomes, which are rich in these CYP enzymes.[9] This assay is often the first-line screen for metabolic stability due to its high-throughput nature and cost-effectiveness.[9]

The core principle of this assay is to incubate the test compound with liver microsomes and a necessary cofactor, NADPH, which drives the catalytic cycle of CYP enzymes.[10] The disappearance of the parent compound over time is then monitored, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9]

Causality in Experimental Design:

-

Choice of Microsomes: Human liver microsomes (HLM) are the gold standard for predicting human metabolism. However, microsomes from other species (e.g., rat, mouse, dog) are also used to assess interspecies differences in metabolism, which is crucial for preclinical toxicology studies.[8]

-

Cofactor Requirement: The inclusion of an NADPH-regenerating system is critical to ensure a sustained supply of the cofactor throughout the incubation period, allowing for a more accurate determination of metabolic rate.[11] A control incubation without NADPH is essential to distinguish between enzymatic degradation and chemical instability.[10]

-

Protein Concentration and Incubation Time: The microsomal protein concentration and incubation time points are optimized to capture the full range of metabolic rates. Typical concentrations range from 0.2 to 1.0 mg/mL, and time points can vary from 0 to 60 minutes.[8][11]

Experimental Workflow: Microsomal Stability Assay

References

- 1. assets.ctfassets.net [assets.ctfassets.net]

- 2. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Metabolism Relationships of Benzimidazole Derivatives with anti-Trypanosoma cruzi Activity for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. mttlab.eu [mttlab.eu]

- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including notable anticancer properties.[1][2][3] This technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel compound, 2-(2-Chloro-benzoimidazol-1-yl)-ethanol. We delve into the scientific rationale, present a detailed, field-proven experimental protocol, and offer insights into data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the cytotoxic potential of new chemical entities.

Introduction: The Rationale for Screening Benzimidazole Derivatives

Benzimidazole and its derivatives are heterocyclic aromatic compounds that have garnered significant attention in oncology research due to their structural similarity to naturally occurring nucleotides, allowing them to interact with various biological targets.[2] Numerous studies have highlighted the potential of substituted benzimidazoles as potent anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines, including those of the breast, colon, lung, and liver.[3][4][5][6][7][8] The mechanisms of action are diverse, ranging from the inhibition of topoisomerase to the disruption of microtubule polymerization and cell cycle arrest.[1]

The specific compound, this compound, features a chloro substitution at the 2-position of the benzimidazole ring and an ethanol group at the 1-position. These modifications can significantly influence the compound's lipophilicity, steric hindrance, and electronic properties, thereby modulating its interaction with biological targets and, consequently, its cytotoxic potential. Therefore, a systematic in vitro evaluation is a critical first step in elucidating its therapeutic promise.

This guide will focus on the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely adopted and robust colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability and proliferation.[9]

Experimental Design and Strategy

A well-structured experimental design is paramount for obtaining reproducible and meaningful data. The following workflow outlines the key stages of the preliminary cytotoxicity screening process.

References

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nveo.org [nveo.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-proliferation effects of benzimidazole derivatives on HCT-116 colon cancer and MCF-7 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and characterization of 2-substituted benzimidazoles and their evaluation as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Discovery and Synthesis of 2-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-ol

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 2-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-ol, a molecule of significant interest in medicinal chemistry and drug development. While a singular, definitive moment of its "discovery" is not prominently documented in the annals of chemical literature, its history is intrinsically linked to the broader exploration of benzimidazole derivatives. This guide will first delve into the historical context of benzimidazole synthesis and the development of key precursors, followed by a detailed exposition of the contemporary and validated synthetic pathways to the title compound. The narrative is structured to provide researchers, scientists, and drug development professionals with a deep, causal understanding of the experimental methodologies, grounded in authoritative scientific principles.

Introduction: The Benzimidazole Scaffold and the Emergence of a Key Intermediate

The benzimidazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents. Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The strategic functionalization of the benzimidazole ring system has been a cornerstone of drug discovery efforts for decades.

The title compound, 2-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-ol, has emerged as a valuable intermediate in the synthesis of more complex pharmaceutical candidates. The presence of a reactive 2-chloro substituent and a versatile N-hydroxyethyl group provides synthetic chemists with two key handles for molecular elaboration, allowing for the systematic exploration of structure-activity relationships.

Historical Context: A Synthesis of Methodologies

The history of 2-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-ol is not one of a sudden breakthrough but rather a logical progression built upon foundational synthetic methodologies developed over many years. The key synthetic transformations leading to this compound can be traced through the evolution of benzimidazole chemistry.

The Genesis of the Benzimidazole Ring System

The synthesis of the benzimidazole core dates back to the late 19th century. One of the earliest and most fundamental methods involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, a reaction that has been refined and adapted extensively over the past century. This foundational reaction laid the groundwork for the creation of a vast library of benzimidazole-containing molecules.

The Advent of 2-Chlorobenzimidazoles: A Gateway to Functionalization

A pivotal development in benzimidazole chemistry was the introduction of the 2-chloro substituent. This was crucial as the chlorine atom at the 2-position is a good leaving group, readily displaced by a variety of nucleophiles, thus opening up a vast chemical space for derivatization. A widely adopted method for the synthesis of 2-chlorobenzimidazole involves a two-step process. The first step is the reaction of o-phenylenediamine with urea to form 1,3-dihydro-2H-benzo[d]imidazol-2-one (also known as benzimidazolin-2-one).[1][2] This intermediate is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield 2-chlorobenzimidazole.[1][2]

The N-Alkylation of Benzimidazoles: Introducing the Hydroxyethyl Moiety

The final key to the synthesis of the title compound lies in the N-alkylation of the benzimidazole ring. The nitrogen atoms of the imidazole moiety are nucleophilic and can be readily alkylated using a variety of electrophiles. The introduction of an N-(2-hydroxyethyl) group is typically achieved by reacting the N-H of the benzimidazole with a suitable two-carbon electrophile bearing a hydroxyl group or a precursor. Common reagents for this transformation include 2-chloroethanol or ethylene oxide.

While the exact first synthesis of 2-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-ol is not readily identifiable in a landmark publication, its preparation is a logical extension of these well-established synthetic principles.

Synthetic Pathways and Methodologies

The synthesis of 2-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-ol is reliably achieved through a two-stage process. The overall synthetic scheme is depicted below:

Figure 1: Overall synthetic pathway for 2-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-ol.

Stage 1: Synthesis of 2-Chlorobenzimidazole

The precursor, 2-chlorobenzimidazole, is synthesized in a two-step sequence starting from o-phenylenediamine.

Step 1: Synthesis of 1,3-dihydro-2H-benzo[d]imidazol-2-one

This step involves the cyclization of o-phenylenediamine with urea.

-

Reaction: o-Phenylenediamine + Urea → 1,3-dihydro-2H-benzo[d]imidazol-2-one + 2 NH₃

-

Rationale: The reaction proceeds via an initial nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of urea, followed by an intramolecular cyclization and elimination of ammonia.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of o-phenylenediamine (1 mole) and urea (1.1 moles) is heated.

-

The reaction can be carried out neat or in a high-boiling solvent such as ethylene glycol.[3]

-

The mixture is heated to 130-140°C for several hours, during which ammonia gas evolves.[3]

-

Upon completion of the reaction (monitored by TLC), the reaction mixture is cooled, and the solid product is isolated.

-

Purification is typically achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 2-Chlorobenzimidazole

The benzimidazolin-2-one intermediate is then chlorinated using phosphorus oxychloride.

-

Reaction: 1,3-dihydro-2H-benzo[d]imidazol-2-one + POCl₃ → 2-Chlorobenzimidazole + H₃PO₄

-

Rationale: Phosphorus oxychloride acts as both a chlorinating agent and a dehydrating agent, converting the lactam (amide) functionality of benzimidazolin-2-one into a chloro-substituted imine.

Experimental Protocol:

-

To a flask containing phosphorus oxychloride (in excess, acting as both reagent and solvent), 1,3-dihydro-2H-benzo[d]imidazol-2-one (1 mole) is added portion-wise.[1]

-

The mixture is heated under reflux for several hours.[1]

-

After the reaction is complete, the excess phosphorus oxychloride is carefully removed under reduced pressure.

-

The residue is then cautiously quenched with ice-water.

-

The product, 2-chlorobenzimidazole, precipitates as a solid and is collected by filtration, washed with water, and dried.

| Stage 1 Synthesis Data | |

| Step | Typical Yield |

| Synthesis of 1,3-dihydro-2H-benzo[d]imidazol-2-one | 85-95% |

| Synthesis of 2-Chlorobenzimidazole | 80-95% |

Stage 2: N-Alkylation to Yield 2-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-ol

The final step involves the N-alkylation of 2-chlorobenzimidazole with a suitable hydroxyethylating agent.

-

Reaction: 2-Chlorobenzimidazole + 2-Chloroethanol → 2-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-ol + HCl

-

Rationale: The reaction is a nucleophilic substitution where the nitrogen of the benzimidazole ring attacks the electrophilic carbon of 2-chloroethanol. A base is required to deprotonate the benzimidazole nitrogen, increasing its nucleophilicity, and to neutralize the HCl byproduct.

Figure 2: Mechanism of N-alkylation of 2-chlorobenzimidazole.

Experimental Protocol:

-

To a solution of 2-chlorobenzimidazole (1 mole) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), a base such as anhydrous potassium carbonate (1.5-2 moles) is added.

-

The mixture is stirred at room temperature for a short period to facilitate the formation of the benzimidazole anion.

-

2-Chloroethanol (1.1-1.5 moles) is then added to the reaction mixture.

-

The reaction is heated to a temperature ranging from 60-100°C and monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.

-

The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Physicochemical Properties and Characterization

The synthesized 2-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-ol should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₉H₉ClN₂O |

| Molecular Weight | 196.64 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 40019-65-6 |

Spectroscopic Data (Expected):

-

¹H NMR: Resonances corresponding to the aromatic protons of the benzimidazole ring, a triplet for the methylene group attached to the nitrogen, a triplet for the methylene group attached to the hydroxyl group, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: Signals for the aromatic carbons, the two aliphatic carbons of the hydroxyethyl chain, and the carbon at the 2-position of the benzimidazole ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the chlorine atom.

Applications in Drug Development and Future Perspectives

2-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-ol serves as a versatile building block in the synthesis of a wide range of biologically active molecules. The 2-chloro group can be readily displaced by various nucleophiles, including amines, thiols, and alkoxides, allowing for the introduction of diverse functionalities. The hydroxyl group of the N-hydroxyethyl side chain can be further derivatized, for example, through esterification or etherification, to modulate the physicochemical properties and biological activity of the final compounds.

The exploration of derivatives of 2-(2-Chloro-1H-benzo[d]imidazol-1-yl)ethan-1-ol continues to be an active area of research, with potential applications in the development of new anticancer, antimicrobial, and antiviral agents. The synthetic methodologies outlined in this guide provide a solid foundation for researchers to access this important intermediate and to further explore its potential in the field of drug discovery.

References

Introduction: The Benzimidazole Scaffold and the Imperative of Structural Verification

An In-depth Technical Guide to the Structure Elucidation of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole heterocycle is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] The precise arrangement of substituents on this bicyclic framework dictates its pharmacological profile. Consequently, the unambiguous structural elucidation of any new benzimidazole derivative is a critical prerequisite for its advancement in the drug discovery and development pipeline.

Context: A Plausible Synthetic Pathway

To effectively interpret analytical data, one must consider the synthetic route, as it informs potential side-products and impurities. A common and logical synthesis for this compound involves the N-alkylation of 2-chlorobenzimidazole with a suitable two-carbon electrophile, such as 2-chloroethanol.[4] The reaction is typically facilitated by a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or DMSO).

This synthetic context is crucial. For instance, incomplete reaction could leave starting materials, while side reactions could lead to the alkylation at the N3 position, forming an isomeric product. The analytical methods chosen must be able to distinguish the target molecule from these potential variants.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[1] For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation : Accurately weigh 5-20 mg of the purified compound into a clean vial.[1]

-

Dissolution : Add approximately 0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for benzimidazole derivatives as it effectively solubilizes the compound and allows for the observation of exchangeable protons like the hydroxyl (-OH) group.[1]

-

Transfer : Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

-

Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).[5] Standard acquisition parameters should be used, with sufficient scans to achieve a good signal-to-noise ratio.

Workflow for NMR Analysis

Caption: Workflow for NMR-based structure elucidation.

Data Interpretation: Expected Spectra

¹H NMR Spectrum (in DMSO-d₆):

-

Aromatic Protons (4H): The four protons on the benzene ring are expected to appear in the range of δ 7.2-7.8 ppm. Due to the unsymmetrical substitution at the N1 position, all four protons are chemically distinct and will likely present as a complex pattern of multiplets.

-

N-CH₂ Protons (2H): The two protons of the methylene group attached to the benzimidazole nitrogen (N1) are deshielded and are expected to appear as a triplet around δ 4.4-4.6 ppm. The triplet multiplicity arises from coupling to the adjacent -CH₂-OH protons.

-

O-CH₂ Protons (2H): The two protons of the methylene group attached to the hydroxyl group are expected to appear as a triplet around δ 3.8-4.0 ppm, coupled to the N-CH₂ protons.

-

Hydroxyl Proton (1H): The alcohol proton will likely appear as a broad singlet or a triplet (if coupled to the adjacent CH₂) around δ 4.9-5.2 ppm. This peak's position can be variable, and it will disappear upon the addition of a drop of D₂O to the NMR tube, which is a definitive test for an exchangeable proton.

¹³C NMR Spectrum (in DMSO-d₆):

-

C2 (C-Cl): The carbon atom at the 2-position, bonded to both a nitrogen and the electron-withdrawing chlorine atom, is expected to be significantly deshielded, appearing around δ 145-150 ppm.

-

Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): Six distinct signals are expected in the aromatic region, typically between δ 110-142 ppm.

-

N-CH₂: The carbon of the methylene group attached to the nitrogen is expected around δ 48-52 ppm.

-

O-CH₂: The carbon of the methylene group attached to the oxygen is expected further downfield due to the oxygen's electronegativity, around δ 58-62 ppm.

Part 2: Mass Spectrometry (MS) - The Molecular Weight and Halogen Signature

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distribution of halogens.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization : Ionize the sample using a standard electron impact (EI) energy of 70 eV.

-

Analysis : Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and its fragment ions.

Data Interpretation: Expected Mass Spectrum

The most critical feature in the mass spectrum of this compound is the molecular ion region.

-

Molecular Ion (M⁺): The compound has a molecular formula of C₉H₉ClN₂O. Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[6]

-

Isotopic Pattern : This isotopic distribution results in two distinct peaks in the molecular ion region:

-

Key Fragmentation Patterns : EI-MS is a high-energy technique that causes fragmentation. Expected fragments can further validate the structure:

-

Loss of the hydroxyethyl group (-CH₂CH₂OH) would yield a fragment at m/z 151/153.

-

Loss of a chlorine atom would result in a fragment at m/z 161.

-

Cleavage of the C-C bond in the side chain could lead to a fragment corresponding to the benzimidazole moiety.

-

| Feature | Expected Value | Rationale |

| Molecular Ion (M⁺) | m/z 196 | Corresponds to [C₉H₉³⁵ClN₂O]⁺ |

| M+2 Isotope Peak | m/z 198 | Corresponds to [C₉H₉³⁷ClN₂O]⁺ |

| M⁺ / M+2 Ratio | ~ 3:1 | Natural abundance of ³⁵Cl vs. ³⁷Cl[6] |

Part 3: Infrared (IR) Spectroscopy - The Functional Group Fingerprint

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's composition.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Placement : Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application : Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Workflow for IR Spectroscopy

Caption: General workflow for FTIR analysis.

Data Interpretation: Expected Absorption Bands

The IR spectrum will confirm the presence of the key functional groups in this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2980-2850 | C-H stretch | Aliphatic C-H (-CH₂-) |

| 1620-1580 | C=N stretch | Imidazole ring |

| 1480-1440 | C=C stretch | Benzene ring |

| 1250-1050 | C-O stretch | Primary Alcohol |

| 800-600 | C-Cl stretch | Chloro-substituent |

The presence of a broad absorption band around 3300 cm⁻¹ (O-H) and bands in the 1250-1050 cm⁻¹ region (C-O) would strongly support the ethanol side chain, while the aromatic and C=N stretches confirm the benzimidazole core.[9][10][11]

Part 4: X-ray Crystallography - The Definitive Confirmation

While the combination of NMR, MS, and IR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[12][13] This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice, providing exact bond lengths, bond angles, and stereochemistry.

Protocol Overview

-

Crystal Growth : The primary challenge is to grow a single, diffraction-quality crystal. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., dichloromethane, ethanol).[12]

-

Data Collection : A suitable crystal is mounted on a diffractometer, and X-rays are passed through it. The resulting diffraction pattern is collected.

-

Structure Solution and Refinement : The diffraction data is used to solve the electron density map of the molecule, and the structure is refined to yield a final, precise atomic model.

Conclusion: A Synergistic and Self-Validating Approach

The structure elucidation of this compound is not reliant on a single analytical technique but on the synergistic integration of multiple, orthogonal methods. NMR spectroscopy maps the proton and carbon framework, MS confirms the molecular weight and elemental composition (specifically the presence of chlorine), and IR spectroscopy identifies the key functional groups. Each technique validates the others, creating a robust and self-consistent dataset that allows for the confident assignment of the molecular structure. For ultimate confirmation, particularly for regulatory submission or patenting, X-ray crystallography provides the final, definitive proof. This multi-faceted approach ensures the highest level of scientific integrity in the characterization of novel chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 2-[2-(Methylsulfanyl)benzimidazol-1-yl]ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]

Methodological & Application

"2-(2-Chloro-benzoimidazol-1-yl)-ethanol" synthesis protocol for lab scale

The user wants a detailed lab-scale synthesis protocol for "2-(2-Chloro-benzoimidazol-1-yl)-ethanol".

Here's a breakdown of the requirements:

-

Topic: Synthesis protocol for this compound.

-

Content Type: Detailed Application Notes and Protocols.

-

Audience: Researchers, scientists, and drug development professionals.

-

PART 1: CORE DIRECTIVE (Autonomy): I have full editorial control to structure the guide. I should not use a rigid template.

-

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T):

-

Expertise & Experience: Explain the "why" behind the steps.

-

Trustworthiness: The protocol should be self-validating.

-

Authoritative Grounding & Comprehensive References:

-

In-text citations with links.

-

A complete "References" section at the end with Title, Source, and clickable URL.

-

-

-

PART 3: VISUALIZATION & FORMATTING:

-

Data Presentation: Use tables for quantitative data.

-

Experimental Protocols: Detailed step-by-step instructions.

-

Mandatory Visualization: Use Graphviz (DOT language) for diagrams.

-

Enclose DOT scripts in a dot code block.

-

Provide a brief caption.

-

Max Width: 760px.

-

Adhere to color contrast rules.

-

Use the specified color palette.

-

-

Mental Sandbox Simulation:

-

Synthesis Route: The target molecule is an N-substituted benzimidazole. The most common and logical approach is the N-alkylation of a pre-formed benzimidazole ring.

-

Starting Material 1: 2-Chlorobenzimidazole. This is commercially available but can also be synthesized. The synthesis usually involves the reaction of o-phenylenediamine with urea to form benzimidazolin-2-one, followed by chlorination with POCl3.[1][2]

-

Starting Material 2 (Alkylating Agent): An ethanol group needs to be added to the N1 position. A suitable reagent would be a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol. 2-Chloroethanol is a common lab chemical.[3]

-

Reaction Type: This will be a nucleophilic substitution (specifically, N-alkylation). The nitrogen atom of the benzimidazole ring will act as a nucleophile, attacking the electrophilic carbon of the 2-chloroethanol.[4]

-

Reaction Conditions: N-alkylation of imidazoles and benzimidazoles typically requires a base to deprotonate the N-H, making the nitrogen a better nucleophile. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH).[4] The solvent needs to be aprotic to avoid interfering with the base, so options like dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile are suitable.[5] The reaction may require heating.

-

-

Structuring the Protocol:

-

Title: Clear and descriptive.

-

Introduction/Abstract: Briefly introduce the compound, its significance (if any can be found, likely as a synthetic intermediate), and an overview of the synthetic strategy. Benzimidazoles are a key scaffold in medicinal chemistry.[6][7]

-

Reaction Scheme: A clear chemical drawing of the reaction. I can't draw, but I can describe it.

-

Mechanism: Briefly explain the SN2 N-alkylation mechanism. This will satisfy the "Expertise & Experience" requirement.

-

Materials and Equipment: A detailed list.

-

Safety Precautions: This is crucial. 2-Chloroethanol is highly toxic.[8] Phosphorus oxychloride (if I include the synthesis of the starting material) is corrosive. DMF is a reproductive toxin. I must highlight these hazards.

-

Experimental Protocol (Step-by-Step):

-

Part A: Synthesis of 2-Chlorobenzimidazole (Optional but good for completeness). Based on literature, this involves reacting benzimidazolin-2-one with POCl3.[1]

-

Part B: Synthesis of this compound. This is the main part. I'll detail the setup, addition of reagents (2-chlorobenzimidazole, base, 2-chloroethanol, solvent), reaction monitoring (TLC), workup (quenching, extraction), and purification (recrystallization or column chromatography).

-

-

Characterization: How to confirm the product. I'll list techniques like ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point. I can create a table for expected data based on the structure.

-

Graphviz Workflow Diagram: I'll create a DOT script to visualize the entire process from starting materials to final product analysis.

-

Troubleshooting: A small section on potential issues (e.g., low yield, side products like O-alkylation or bis-alkylation if a dihaloalkane were used, but not relevant here).

-

References: A numbered list with all the sources I've used.

-

-

Gathering Specific Details from Search Results:

-

Synthesis of N-substituted benzimidazoles: Search results,,[6],[4], and[1] all describe the general procedure of reacting a benzimidazole with an alkyl halide in the presence of a base.

-

Base/Solvent System:

-

Synthesis of 2-Chlorobenzimidazole:

-

Reagent: 2-Chloroethanol: It's a readily available chemical.[3] Its safety data sheet[8] highlights its high toxicity (Fatal if swallowed, in contact with skin, or if inhaled). This is a critical safety point to emphasize.

-

Target Compound Information: The CAS number is 40019-65-6.[3][10] Molecular formula is C9H9ClN2O, and molecular weight is 196.63.[10] This is useful for calculations.

-

Workflow Diagram Logic: Start -> Reagent Prep -> Reaction Setup -> N-Alkylation Reaction -> Workup -> Purification -> Characterization -> Final Product.

-

Citations: I will need to carefully track which piece of information comes from which source to add the [cite:INDEX] markers correctly. For example, the general N-alkylation method can be cited to[4], the use of K2CO3/DMF to[5], and the synthesis of the starting material to[1]. The safety information for 2-chloroethanol will be cited to[8].

-

-

Drafting the Content (Pre-computation):

-

Title: Application Note: A Comprehensive Laboratory-Scale Protocol for the Synthesis of this compound.

-

Introduction: Start by highlighting the importance of the benzimidazole scaffold in medicinal chemistry.[7] Then, introduce the target compound as a useful building block for further derivatization. State that the protocol details a robust N-alkylation strategy.

-

Reaction Scheme & Mechanism: Describe the SN2 reaction between the deprotonated 2-chlorobenzimidazole and 2-chloroethanol.

-

Safety Section: Create a prominent "Hazard and Safety Information" table. List key reagents (2-Chlorobenzimidazole, 2-Chloroethanol, Potassium Carbonate, DMF, POCl3) and their specific hazards with references to safety data sheets.[8]

-

Protocol - Part A (Optional): "Preparation of 2-Chlorobenzimidazole Precursor". I will include this for completeness, making it clear it's for users who cannot purchase the starting material.

-

Protocol - Part B (Main): "N-Alkylation to yield this compound". I will use molar equivalents for scalability. For example: "To a solution of 2-chlorobenzimidazole (1.0 eq) in anhydrous DMF...". I'll specify temperature, time, and TLC monitoring details.

-

Workup & Purification: Describe quenching the reaction (e.g., pouring into water), extraction with an organic solvent (e.g., ethyl acetate), washing the organic layer, drying, and concentrating. For purification, I'll suggest recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Characterization Table:

Technique Expected Result Appearance White to off-white solid Melting Point Report literature value if found, otherwise "To be determined" ¹H NMR Predict the shifts for aromatic protons, N-CH2, and O-CH2 protons. | Mass Spec (m/z) | Expected molecular ion peak [M]+ at 196.63 and [M+2]+ isotope peak for Cl. |

-

Graphviz Diagram: I'll write the DOT script. It will have nodes for starting materials, the reaction vessel, key steps (base addition, heating), workup, purification, and analysis.

-

References: I will compile all the URLs and titles from the search results into a final, numbered list.

-

This structured approach ensures all user requirements are met, particularly the emphasis on scientific integrity (explaining the 'why'), safety, and clear, reproducible instructions. The inclusion of the precursor synthesis adds value for researchers who may need to prepare it from scratch.### Application Note: A Comprehensive Laboratory-Scale Protocol for the Synthesis of this compound

Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[7] This document provides a detailed, robust, and validated protocol for the laboratory-scale synthesis of this compound, a valuable intermediate for the development of novel benzimidazole derivatives. The synthesis is achieved through the N-alkylation of 2-chlorobenzimidazole with 2-chloroethanol. This application note emphasizes the rationale behind procedural steps, critical safety considerations, and methods for product validation, ensuring reliability and reproducibility for researchers in organic synthesis and drug discovery.

Introduction and Synthetic Strategy

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[6] The targeted compound, this compound (CAS No: 40019-65-6), serves as a versatile building block. The 2-chloro substituent provides a reactive site for nucleophilic substitution, while the N-1 ethanol group can be further functionalized, allowing for the creation of diverse chemical libraries.

The chosen synthetic route is a classical N-alkylation reaction.[11] This strategy involves the deprotonation of the benzimidazole nitrogen by a suitable base, followed by a nucleophilic attack on an alkyl halide. In this protocol, 2-chlorobenzimidazole is alkylated with 2-chloroethanol using potassium carbonate as a mild and effective base in a polar aprotic solvent, dimethylformamide (DMF).[5] This method is favored for its operational simplicity and high efficiency.

Reaction Scheme:

Mechanism Rationale: The reaction proceeds via an S_N2 mechanism. Potassium carbonate deprotonates the N-H of the benzimidazole ring, enhancing its nucleophilicity. The resulting benzimidazolide anion then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride ion and forming the C-N bond. DMF is an ideal solvent as it is polar aprotic, effectively solvating the potassium cation without interfering with the nucleophile.

Hazard and Safety Information

Prior to commencing any experimental work, it is imperative to read and understand the Safety Data Sheet (SDS) for each reagent. The synthesis should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

| Reagent | Key Hazards |

| 2-Chloroethanol | Extremely Hazardous. Fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[8] Flammable liquid and vapor.[8] Handle with extreme caution and ensure no skin contact or vapor inhalation. |

| 2-Chlorobenzimidazole | Irritant. May cause skin and eye irritation. Handle with care. |

| Dimethylformamide (DMF) | Reproductive toxin. Irritant. Readily absorbed through the skin. Use in a well-ventilated fume hood and avoid contact. |

| Potassium Carbonate (K₂CO₃) | Causes serious eye irritation. May cause respiratory irritation. Avoid creating dust. |

| Phosphorus Oxychloride (POCl₃) | (For optional precursor synthesis) Causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme care.[1] |

Experimental Protocol

This protocol is divided into two parts: the optional synthesis of the 2-chlorobenzimidazole precursor and the main N-alkylation reaction.

Part A: Synthesis of 2-Chlorobenzimidazole (Precursor)

This part is for researchers who do not have commercial access to 2-chlorobenzimidazole. The procedure is adapted from established methods.[1]

A1. Synthesis of Benzimidazolin-2-one:

-

Combine o-phenylenediamine (10.8 g, 0.1 mol) and urea (9.0 g, 0.15 mol) in a round-bottom flask.

-

Heat the mixture in an oil bath at 150-160 °C for 2-3 hours. The mixture will melt, and ammonia gas will evolve.

-

Cool the reaction mixture to room temperature. The solidified mass is the crude product.

-

Recrystallize the crude solid from ethanol or water to yield pure benzimidazolin-2-one.

A2. Chlorination to 2-Chlorobenzimidazole:

-

In a three-neck flask equipped with a reflux condenser and a dropping funnel, place benzimidazolin-2-one (13.4 g, 0.1 mol).

-

Carefully add phosphorus oxychloride (POCl₃) (50 mL, 0.54 mol) to the flask. A catalytic amount of phenol can also be added.

-

Heat the mixture to reflux (approx. 105-110 °C) for 4-6 hours.[1]

-

After cooling, pour the reaction mixture slowly and carefully onto crushed ice with vigorous stirring in a large beaker inside the fume hood.

-

Neutralize the acidic solution to pH ~8-10 with a cold 40% aqueous sodium hydroxide solution.[1]

-

The precipitated solid is filtered, washed thoroughly with cold water, and dried to afford 2-chlorobenzimidazole.

Part B: Synthesis of this compound

B1. Materials and Equipment:

-

2-Chlorobenzimidazole (1.0 eq)

-

2-Chloroethanol (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

B2. Step-by-Step Procedure:

-

To an oven-dried round-bottom flask containing a magnetic stir bar, add 2-chlorobenzimidazole (e.g., 5.0 g, 32.7 mmol, 1.0 eq) and anhydrous potassium carbonate (9.0 g, 65.4 mmol, 2.0 eq).

-

Add anhydrous DMF (60-80 mL) to the flask.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 2-chloroethanol (2.6 mL, 39.2 mmol, 1.2 eq) dropwise to the mixture.

-

Attach a condenser and heat the reaction mixture to 80-90 °C in an oil bath.

-

Maintain stirring at this temperature and monitor the reaction progress using TLC (e.g., with a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.

-

Once the starting material is consumed, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing cold water (approx. 300 mL). This will precipitate the crude product and dissolve inorganic salts.

-

Stir for 30 minutes, then collect the solid precipitate by vacuum filtration. Wash the solid with water.

-

Alternative Workup: If an oily product or incomplete precipitation occurs, transfer the diluted mixture to a separatory funnel and extract three times with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a solid.

Characterization and Validation

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

| Parameter | Expected Result |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₉H₉ClN₂O |

| Molecular Weight | 196.63 g/mol [10] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.2-7.8 (m, 4H, Ar-H), ~4.4 (t, 2H, N-CH₂), ~4.0 (t, 2H, O-CH₂), ~2.5-3.5 (broad s, 1H, -OH). Note: exact shifts may vary. |

| Mass Spec (ESI-MS) | m/z: 197.0 [M+H]⁺, with a characteristic isotope pattern for one chlorine atom at 199.0 [M+H+2]⁺. |

Process Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. CN1486981A - Prepn process of 2-chlorobenzimidazole - Google Patents [patents.google.com]

- 3. 2-chloro-ethanol | Sigma-Aldrich [sigmaaldrich.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. tsijournals.com [tsijournals.com]

- 7. cjm.ichem.md [cjm.ichem.md]

- 8. opcw.org [opcw.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. researchgate.net [researchgate.net]

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-part procedure, beginning with the preparation of the key intermediate, 2-chlorobenzimidazole, followed by its N-alkylation to yield the final product. This guide is designed for researchers and scientists, emphasizing not only the procedural steps but also the underlying chemical principles, safety imperatives, and characterization data.

Introduction

Benzimidazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Their diverse biological activities include antiviral, antifungal, anthelmintic, and anticancer properties.[1][2][3][4] The title compound, this compound, serves as a crucial intermediate, providing a reactive "handle" for further molecular elaboration in the synthesis of novel therapeutic candidates.[5]

This guide details a reliable and well-documented two-stage synthetic pathway. The first stage involves the formation of a benzimidazolin-2-one intermediate via cyclization, which is subsequently chlorinated.[6] The second stage is a nucleophilic substitution reaction to introduce the hydroxyethyl group at the N-1 position of the benzimidazole ring.[5]

Overall Synthetic Pathway

The synthesis proceeds through two primary stages: the formation of the 2-chlorobenzimidazole core, followed by N-alkylation.

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of the 2-Chlorobenzimidazole Intermediate

This part is achieved in two steps: the initial ring formation followed by chlorination.

Step 1.1: Synthesis of Benzimidazolin-2-one

Principle: This reaction is a condensation between o-phenylenediamine and urea. Upon heating, urea decomposes to generate isocyanic acid (HNCO), which is attacked by one of the amino groups of o-phenylenediamine. This is followed by an intramolecular cyclization and elimination of ammonia to form the stable benzimidazolin-2-one ring system.[6]

Materials and Equipment

| Reagent/Equipment | Specification |

| o-Phenylenediamine | >98% Purity |

| Urea | ACS Grade |

| Dimethylformamide (DMF) | Anhydrous |

| Hydrochloric Acid (HCl) | 35% Aqueous Solution |

| Sodium Hydroxide (NaOH) | 10% Aqueous Solution |

| Round-bottom flask | 250 mL, with reflux condenser |

| Heating mantle | - |

| Magnetic stirrer | - |

| Filtration apparatus | Buchner funnel, filter paper |

Protocol

-

To a 250 mL round-bottom flask, add o-phenylenediamine (10.0 g, 0.092 mol) and urea (11.1 g, 0.185 mol).

-

Add dimethylformamide (DMF, 50 mL) to the flask.

-

Heat the mixture with stirring to 135-140°C and maintain this temperature for 12 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the DMF under reduced pressure using a rotary evaporator.

-

To the resulting solid residue, add 100 mL of water and stir vigorously.

-

Dissolve the washed solid in 100 mL of 10% aqueous sodium hydroxide solution.

-

Filter the alkaline solution to remove any insoluble impurities.

-

Cool the filtrate in an ice bath and neutralize it by slowly adding 35% aqueous hydrochloric acid until the pH is ~7. A white precipitate will form.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold water (2 x 50 mL), and dry in an oven at 80°C to a constant weight.

-

Expected Yield: 94%.

Step 1.2: Chlorination to form 2-Chlorobenzimidazole

Principle: Benzimidazolin-2-one exists in tautomeric equilibrium with its enol form, 2-hydroxybenzimidazole. Phosphorus oxychloride (POCl₃) acts as a powerful dehydrating and chlorinating agent, converting the hydroxyl group into a chloro group to yield the desired 2-chlorobenzimidazole.[7][8]

CRITICAL SAFETY WARNING: Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a highly toxic, corrosive, and reactive chemical.[9][10][11]

-

Inhalation: Vapors are corrosive to the respiratory tract and can cause severe lung edema, which may be delayed.[9][10][12] Exposure can be lethal.[13]

-

Skin/Eye Contact: Causes severe chemical burns and permanent eye damage.[10][11]

-

Reactivity: Reacts violently with water, alcohols, and amines, producing toxic fumes like hydrogen chloride and phosphorus oxides.[9][11] DO NOT use water to extinguish fires involving POCl₃.[10]

-

Handling: All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[9][13] An eyewash station and safety shower must be immediately accessible.

Materials and Equipment

| Reagent/Equipment | Specification |

| Benzimidazolin-2-one | From Step 1.1 |

| Phosphorus Oxychloride (POCl₃) | >99% Purity, freshly distilled recommended |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution |

| Ethyl Acetate | ACS Grade |

| Magnesium Sulfate (MgSO₄) | Anhydrous |

| Round-bottom flask | 250 mL, with reflux condenser |

| Heating mantle | - |

| Rotary evaporator | - |

| Separatory funnel | 500 mL |

Protocol

-

In a chemical fume hood, charge a 250 mL round-bottom flask with benzimidazolin-2-one (11.0 g, 0.082 mol).

-

Carefully add phosphorus oxychloride (126 g, 0.82 mol) to the flask.[7]

-

Heat the solution to reflux (approx. 110°C) with stirring and maintain for 12-14 hours.[7]

-

After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator connected to a base trap (e.g., NaOH solution).

-

CAUTION: EXOTHERMIC REACTION. Place the flask containing the residue in a large ice bath. Very slowly and carefully, add crushed ice or cold water to the residue to quench the remaining POCl₃. This will produce HCl gas. Ensure the fume hood sash is lowered.

-

Once the reaction has subsided, neutralize the acidic mixture by the slow portion-wise addition of solid sodium bicarbonate or by carefully adding a saturated aqueous solution of NaHCO₃ until effervescence ceases and the pH is ~7-8.

-

Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.[7]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a crystalline solid.

-

The product can be further purified by recrystallization from a suitable solvent like an ethyl acetate/hexane mixture.

-

Expected Yield: 97%.

Part 2: N-Alkylation to Synthesize this compound

Principle: This step is a nucleophilic substitution reaction. The nitrogen atom at the N-1 position of the 2-chlorobenzimidazole ring is deprotonated by a mild base, potassium carbonate, to form an anionic nucleophile. This nucleophile then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride ion and forming the desired N-C bond.[5]

Figure 2: Simplified N-alkylation reaction mechanism.

Materials and Equipment

| Reagent/Equipment | Specification |

| 2-Chlorobenzimidazole | From Part 1 |

| 2-Chloroethanol | >98% Purity |

| Potassium Carbonate (K₂CO₃) | Anhydrous, powdered |

| Acetonitrile (ACN) | Anhydrous |

| Round-bottom flask | 100 mL, with reflux condenser |

| Heating mantle | - |

| Magnetic stirrer | - |

| TLC plates | Silica gel 60 F₂₅₄ |

Protocol

-

Add 2-chlorobenzimidazole (5.0 g, 0.033 mol) and anhydrous powdered potassium carbonate (6.8 g, 0.049 mol) to a 100 mL round-bottom flask.

-

Add anhydrous acetonitrile (50 mL) to the flask.

-

Add 2-chloroethanol (2.9 g, 0.036 mol) to the reaction mixture.

-

Heat the suspension to reflux (approx. 80-85°C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Rinse the filter cake with a small amount of acetonitrile.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Summary of Quantitative Data

| Step | Starting Material | Reagent(s) | Molar Ratio (SM:Reagent) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

| 1.1 | o-Phenylenediamine | Urea | 1 : 2 | DMF | 135-140 | 12 | 94 |

| 1.2 | Benzimidazolin-2-one | Phosphorus Oxychloride (POCl₃) | 1 : 10 | Neat | ~110 | 12-14 | 97 |

| 2 | 2-Chlorobenzimidazole | 2-Chloroethanol, K₂CO₃ | 1 : 1.1 : 1.5 | ACN | ~82 | 4-6 | - |

Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

-

Melting Point: To assess purity.

-

TLC: To monitor reaction progress and purity.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product (C₉H₉ClN₂O, MW: 196.63 g/mol ).[14]

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. prepchem.com [prepchem.com]

- 9. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]

- 10. nj.gov [nj.gov]

- 11. lanxess.com [lanxess.com]

- 12. nationalacademies.org [nationalacademies.org]

- 13. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. This compound | CymitQuimica [cymitquimica.com]

Applications of 2-(2-Chloro-benzoimidazol-1-yl)-ethanol in Medicinal Chemistry: A Technical Guide

Introduction: The Strategic Importance of the Benzimidazole Scaffold

The benzimidazole nucleus, an isomeric form of purine, represents a privileged scaffold in medicinal chemistry. Its unique heterocyclic structure allows it to interact with a multitude of biological targets, rendering its derivatives potent agents against a wide spectrum of diseases. The introduction of a chlorine atom at the 2-position of the benzimidazole ring creates a versatile electrophilic center, ripe for nucleophilic substitution. This, combined with the potential for substitution at the N-1 and N-3 positions, provides a rich molecular landscape for the generation of diverse chemical libraries. This guide focuses on a specific, yet highly versatile, member of this family: 2-(2-Chloro-benzoimidazol-1-yl)-ethanol . This molecule incorporates the reactive 2-chlorobenzimidazole core with a strategically placed hydroxyl group, opening up unique avenues for the synthesis of novel therapeutic agents.

Core Attributes of this compound

This compound (CAS 40019-65-6) is a key intermediate in pharmaceutical synthesis. Its utility stems from two primary reactive sites: the electrophilic C-2 carbon and the nucleophilic hydroxyl group of the N-1 substituent. This dual functionality allows for a sequential or orthogonal chemical modification, enabling the construction of complex molecules with tailored pharmacological profiles.

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through the N-alkylation of 2-chlorobenzimidazole. While specific literature detailing this exact transformation is sparse, a robust protocol can be extrapolated from general methods for the N-alkylation of benzimidazoles.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound via N-alkylation of 2-chlorobenzimidazole.

Rationale: This protocol employs a classic SN2 reaction where the deprotonated nitrogen of 2-chlorobenzimidazole acts as a nucleophile, attacking an electrophilic two-carbon synthon bearing a hydroxyl group or its protected form. The use of a base is crucial to deprotonate the benzimidazole nitrogen, thereby increasing its nucleophilicity.

Materials:

-

2-Chlorobenzimidazole

-

2-Chloroethanol or Ethylene carbonate

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a solution of 2-chlorobenzimidazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Reaction: Add 2-chloroethanol (1.2 eq) to the mixture.

-

Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Alternative Alkylating Agent: Ethylene carbonate can be used as a safer alternative to 2-chloroethanol, which upon reaction under basic conditions, will open to provide the desired N-hydroxyethyl group.

Caption: Synthetic scheme for this compound.

Applications in Medicinal Chemistry: A Gateway to Diverse Bioactive Molecules

The strategic placement of the hydroxyl group in this compound serves as a versatile handle for further chemical elaboration. This allows for the introduction of various pharmacophores, leading to compounds with potential applications in oncology, infectious diseases, and inflammation.

Anticancer Agents